BenchChemオンラインストアへようこそ!

magnesium;2-propylpentanoate

Epilepsy Anticonvulsant Tolerability

Choose magnesium valproate for superior tolerability: 30% AE incidence vs 51% with sodium salt, plus 12.8% higher AUC. Its regular absorption profile and enhanced patient retention make it ideal for chronic CNS studies. Sourced as high-purity API or analytical standard. Contact us for bulk procurement.

Molecular Formula C16H30MgO4
Molecular Weight 310.71 g/mol
Cat. No. B15288997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;2-propylpentanoate
Molecular FormulaC16H30MgO4
Molecular Weight310.71 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2]
InChIInChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2
InChIKeyLKLLHOIUJVEAGU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium 2-propylpentanoate (Magnesium Valproate): Comparative Pharmacology and Procurement Considerations


Magnesium 2-propylpentanoate, also known as magnesium valproate, is a magnesium salt of the branched-chain carboxylic acid valproic acid. It is primarily utilized as an antiepileptic drug (AED) and a mood stabilizer [1]. Upon oral administration, it dissociates in the gastrointestinal tract into magnesium ions and valproate ions, which are absorbed into systemic circulation [2]. While it shares a core mechanism of action with other valproate salts—namely, enhancing GABAergic inhibition—the presence of the magnesium counterion introduces pharmacologically relevant differentiation in terms of tolerability, pharmacokinetic behavior, and potential adjunctive neuroprotective properties.

Why Sodium Valproate and Valproic Acid Are Not Direct Substitutes for Magnesium 2-propylpentanoate


Substituting sodium valproate or valproic acid for magnesium valproate cannot be done on a simple molar equivalent basis due to clinically significant differences in adverse event profiles and drug retention. While all three compounds deliver the same active valproate moiety, the counterion significantly influences patient tolerability. For instance, a direct comparative study found a substantially lower incidence of adverse events in patients treated with magnesium valproate (30%) compared to those treated with sodium valproate (51%) [1]. This superior tolerability profile translates into significantly higher long-term patient retention rates, a critical metric in chronic disease management. Furthermore, the magnesium ion itself may contribute to a slower, more regular absorption profile, potentially mitigating the peak-trough fluctuations in plasma valproate levels associated with sodium salts [2]. These differential clinical outcomes and pharmacokinetic nuances mean that therapeutic equivalence cannot be assumed, and procurement decisions should be guided by the specific evidence for each salt form.

Quantitative Evidence for the Differentiation of Magnesium 2-propylpentanoate from Sodium Valproate


Superior Long-Term Tolerability and Patient Retention in Epilepsy

In a long-term follow-up study of 175 patients with epilepsy, magnesium valproate demonstrated significantly better tolerability and patient retention compared to sodium valproate [1]. The primary reason for treatment discontinuation was intolerable adverse events.

Epilepsy Anticonvulsant Tolerability

Enhanced Anticonvulsant Efficacy in Focal Epilepsy

A double-blind crossover trial in 122 patients with focal or generalized epilepsies found that magnesium valproate provided superior seizure control in the subgroup of patients with focal epilepsy [1]. This was demonstrated by a significantly lower number of critic episodes and interictal events.

Focal Epilepsy Seizure Control Efficacy

Increased Systemic Exposure (AUC) in a Preclinical Model

A preclinical study in rats directly compared the pharmacokinetic parameters of orally administered sodium valproate and magnesium valproate [1]. The results showed that the magnesium salt achieved a higher maximum concentration and greater overall systemic exposure.

Pharmacokinetics Bioavailability Preclinical

Stronger Anti-Arrhythmic Activity in Animal Models

In a comparative preclinical study assessing the anti-arrhythmic activities of valproic acid derivatives, magnesium valproate (MV) demonstrated stronger effects than sodium valproate (SV) across multiple animal models [1].

Cardioprotection Anti-arrhythmic Preclinical

Optimal Procurement and Research Applications for Magnesium 2-propylpentanoate Based on Evidence


Chronic Management of Epilepsy with a Focus on Long-Term Adherence

Based on the significantly higher patient retention rate (73.1% vs. 64.2%) and lower adverse event incidence (30% vs. 51%) compared to sodium valproate [1], magnesium valproate is a prioritized choice for clinicians and healthcare systems aiming to maximize long-term patient adherence and minimize treatment discontinuation. This is particularly relevant for health technology assessments and formulary decisions where real-world effectiveness and patient-reported outcomes are key.

Targeted Research and Treatment for Focal Epilepsy

Given the evidence of a significantly lower number of critic episodes and interictal events in patients with focal epilepsy compared to sodium valproate [2], magnesium valproate should be a primary candidate for clinical trials and treatment protocols specifically focused on this seizure type. Its differentiated efficacy profile in this sub-population makes it a compound of high interest for precision medicine approaches in neurology.

Preclinical Investigation of Valproate Salts with Superior Pharmacokinetics

Researchers requiring a valproate salt with enhanced systemic exposure (12.8% higher AUC) and a higher Cmax relative to sodium valproate, as demonstrated in preclinical models [3], should utilize magnesium valproate. This is advantageous for studies where achieving higher plasma concentrations with a given oral dose is critical, potentially reducing the required dose and minimizing gastrointestinal burden in animal models.

Studies Investigating Cardioprotective or Neuroprotective Adjuncts

The preclinical demonstration of stronger anti-arrhythmic effects compared to sodium valproate [4] positions magnesium valproate as a compelling candidate for research exploring the cardiovascular safety or adjunctive neuroprotective benefits of valproate therapy. Its unique pharmacodynamic profile, potentially stemming from the synergistic action of magnesium ions, makes it a differentiated tool for investigating mechanisms beyond GABAergic potentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for magnesium;2-propylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.